molecular formula C5HClN2O2S B2775386 3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid CAS No. 269400-52-4

3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid

Cat. No.: B2775386
CAS No.: 269400-52-4
M. Wt: 188.59
InChI Key: OTGSSAYMYNTUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid is a heterocyclic compound with the molecular formula C5HClN2O2S and a molecular weight of 188.59 g/mol. This compound is characterized by the presence of a chloro, cyano, and carboxylic acid functional group attached to an isothiazole ring. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid typically involves the reaction of 4,5-dichloroisothiazole-3-carboxylic acid amide with phosphorus pentoxide in the presence of tetrachlorethylene . This reaction yields the target nitrile compound in a quantitative yield. The reaction conditions are relatively mild and do not require the use of solvents, making the process more environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The scalability of the reaction ensures that the compound can be produced in sufficient quantities for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

    Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, although specific conditions may vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reactions with thiols can produce thioether derivatives.

Scientific Research Applications

3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid is not well-understood. it is believed to interact with various molecular targets and pathways due to its unique chemical structure. The presence of the chloro, cyano, and carboxylic acid groups allows it to participate in a variety of chemical reactions, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloroisothiazole-3-carboxylic acid: A precursor in the synthesis of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid.

    2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with similar structural features.

Uniqueness

This compound is unique due to the combination of its functional groups and the isothiazole ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClN2O2S/c6-4-2(1-7)3(5(9)10)11-8-4/h(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGSSAYMYNTUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SN=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.